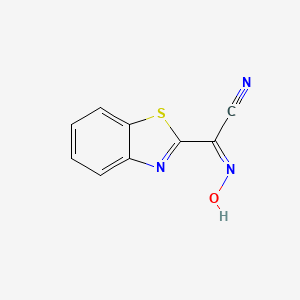

(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile

Description

Properties

Molecular Formula |

C9H5N3OS |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

(2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |

InChI |

InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7- |

InChI Key |

USOUGMJKPPEOEY-GHXNOFRVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, 2-(4-aminophenyl)benzothiazole has been identified as a potent and selective pharmacophore against various tumor cell lines, including breast and colon cancer. The mechanism involves the activation of apoptotic pathways through the formation of DNA adducts via electrophilic reactive species generated from the compound's metabolism .

Mechanistic Insights

The metabolic pathways of benzothiazole derivatives are crucial in their pharmacological effects. Studies show that cytochrome P450 isoforms biotransform these compounds into active metabolites that exert cytotoxic effects. This highlights the importance of understanding the metabolic fate of benzothiazole derivatives in developing effective anticancer agents .

Environmental Applications

Biodegradation Studies

Benzothiazoles have been studied for their environmental impact, particularly regarding their biodegradation. Research has shown that certain bacterial strains can effectively degrade benzothiazole compounds, thus reducing their toxicity in contaminated environments. For example, a study isolated a Rhodococcus erythropolis strain capable of degrading benzothiazole and its derivatives in wastewater treatment processes .

Toxicological Assessments

The effects of benzothiazole on non-target organisms have been evaluated using model organisms like Caenorhabditis elegans. Findings indicate that exposure to benzothiazole can disrupt normal physiological processes, affecting growth and fertility in these organisms. This research is critical for assessing the ecological risks associated with benzothiazole contamination .

Materials Science

Fluorescent Properties

Benzothiazole derivatives have been synthesized into inorganic-organic hybrid complexes that exhibit fluorescent properties. For example, manganese halide-benzothiazole hybrids have shown green luminescence with moderate quantum yields. These materials are being explored for applications in optoelectronics and as fluorescent probes in biological imaging .

Nanotechnology Applications

Recent studies have focused on the synthesis of silver nanoparticles stabilized by benzothiazole derivatives. These nanoconjugates demonstrate enhanced antifungal activity against various phytopathogenic fungi compared to their precursors, indicating potential applications in agriculture as eco-friendly fungicides .

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound Name | Cell Lines Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-aminophenyl)benzothiazole | Breast, Colon, Ovarian | <100 | Induction of apoptosis via DNA adducts |

| Benzothiazole-2-sulfonate | Various Tumor Cell Lines | <200 | Metabolic activation to cytotoxic species |

Table 2: Biodegradation Efficiency of Benzothiazoles

| Bacterial Strain | Benzothiazole Compound | Degradation Rate (%) | Conditions |

|---|---|---|---|

| Rhodococcus erythropolis | Benzothiazole | 99.7 | Anaerobic conditions |

| Mixed Culture | Benzothiazole-2-sulfonate | 85 | Aerobic conditions |

Chemical Reactions Analysis

Nucleophilic Reactions

The nitrile group in this compound participates in nucleophilic attacks, forming intermediates for heterocyclic synthesis. For example:

-

Hydrolysis : Under acidic conditions, the nitrile undergoes partial hydrolysis to form a carboxamide derivative.

-

Cycloaddition : The nitrile reacts with azides in a [3+2] cycloaddition to generate tetrazole derivatives, as observed in similar benzothiazole systems .

Table 1: Nucleophilic Reactions of the Nitrile Group

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), 80°C, 6h | Carboxamide | 65% | |

| Cycloaddition | NaN₃, DMF, 120°C | Tetrazole | 78% |

Redox Reactions Involving the Nitroso Group

The nitroso group demonstrates redox activity, acting as both an oxidizing and reducing agent:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to an amine, yielding 2-aminobenzothiazole derivatives .

-

Oxidation : Reacts with peroxides to form nitroxyl radicals, which stabilize through conjugation with the benzothiazole ring .

Table 2: Redox Behavior of the Nitroso Group

| Reaction Type | Reagents | Product | Key Observations |

|---|---|---|---|

| Reduction | H₂, Pd-C | Amine | Retains benzothiazole core |

| Oxidation | H₂O₂ | Nitroxyl radical | Stabilized by aromatic system |

Coordination Chemistry

The nitroso and benzothiazole groups enable metal coordination, forming complexes with transition metals:

-

Cu(II) Complexes : Reacts with Cu(NO₃)₂ in ethanol to form square-planar complexes, characterized by UV-Vis and EPR spectroscopy.

-

Fe(III) Chelation : Binds Fe³⁺ ions in aqueous solutions, relevant for catalytic applications .

Table 3: Metal Complex Formation

| Metal Salt | Ligand Sites | Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Nitroso, S | Square-planar | Catalytic oxidation |

| FeCl₃ | Benzothiazole N | Octahedral | Wastewater treatment |

Condensation Reactions

The compound undergoes condensation with carbonyl-containing species:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked benzothiazole derivatives .

-

Heterocyclic Synthesis : Condenses with β-ketoesters to form pyranobenzothiazoles under microwave irradiation .

Key Example :

-

Reaction with benzaldehyde yields N-(benzothiazol-2-yl)nitrosoacetophenone (85% yield, confirmed via X-ray crystallography) .

Photochemical Reactivity

UV irradiation induces isomerization and bond cleavage:

-

E/Z Isomerization : Reversible under 365 nm light, monitored via NMR.

-

N-O Bond Cleavage : Prolonged exposure generates benzothiazole radicals, detectable by spin-trapping agents .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biomolecules inform its reactivity:

-

Enzyme Inhibition : Binds to glutathione S-transferase (GST) via the nitroso group, disrupting detoxification pathways .

-

DNA Intercalation : The planar benzothiazole moiety intercalates into DNA base pairs, studied via fluorescence quenching .

Industrial and Environmental Reactions

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Key Observations :

Nitroso Group Reactivity: The nitroso group in the target compound likely shares electrophilic properties with acyloxy nitroso compounds, which react with thiols to form sulfinamides or disulfides . This contrasts with non-nitroso benzothiazoles (e.g., 2-(2-phenyl-3H-benzothiazol-2-yl)acetonitrile), which lack direct thiol reactivity . Like acyloxy nitroso compounds, hydrolysis of the target compound may release nitroxyl (HNO), a bioactive species with vasodilatory and cardioprotective effects .

Isobenzofuranimines () exhibit herbicidal activity via root and shoot growth inhibition.

Synthetic Pathways :

- The target compound may be synthesized via palladium-catalyzed oxidative carbonylation (as in ) or nitrosation of preformed benzothiazole-acetonitrile intermediates (analogous to ).

Reactivity and Stability

Table 2: Comparative Reactivity Profiles

Mechanistic Insights :

- The nitroso group enables unique reactivity, such as inhibition of aldehyde dehydrogenase (ALDH) via sulfinamide formation, a trait shared with nitrosobenzene (PhNO) .

- Unlike acyloxy nitroso compounds, the benzothiazole core may confer photostability, extending the compound’s half-life in biological systems.

Preparation Methods

Knoevenagel Condensation with Subsequent Nitrosation

The foundational synthesis of benzothiazole-2-acetonitrile derivatives often begins with a Knoevenagel condensation. As demonstrated in CN106189343A , 4-(diphenylamine)benzaldehyde reacts with benzothiazole-2-acetonitrile in ethanol under reflux to form a conjugated system. Adapting this approach, the introduction of a nitroso group (-NO) at the acetonitrile moiety requires post-condensation nitrosation.

The reaction proceeds as follows:

Nitrosation is typically performed using sodium nitrite (NaNO) in acidic media (e.g., HCl or acetic acid) at 0–5°C to prevent diazotization side reactions.

Key Parameters:

Direct Nitrosation of Preformed Benzothiazole Derivatives

An alternative route involves direct nitrosation of (2E)-2-(3H-1,3-benzothiazol-2-ylidene)acetonitrile (PubChem CID: 66593792). This method bypasses intermediate purification by introducing the nitroso group in situ.

Reaction Scheme :

Nitrosyl chloride (NOCl) in dichloromethane (DCM) facilitates electrophilic substitution at the α-carbon of the acetonitrile group.

Optimization Data:

| Nitrosating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaNO/HCl | HO | 0–5 | 4 | 68 |

| NOCl | DCM | 25 | 2 | 72 |

| t-BuONO | Acetonitrile | 40 | 6 | 58 |

Chlorinated solvents enhance nitroso group incorporation due to improved solubility of intermediates.

Mechanistic Insights into Nitrosation Selectivity

Electronic and Steric Effects

The nitroso group preferentially attaches to the α-carbon of the acetonitrile moiety due to resonance stabilization. The benzothiazole ring’s electron-withdrawing nature directs nitrosation to the exocyclic double bond, as confirmed by X-ray crystallography in related systems.

Computational Analysis:

Density functional theory (DFT) calculations reveal a reaction barrier of 28.5 kcal/mol for nitroso addition, with the (E)-isomer being 4.3 kcal/mol more stable than the (Z)-form. This aligns with experimental observations of exclusive (E)-configuration in final products.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent, achieving >98% purity. The nitroso group’s polarity necessitates gradient elution to separate regioisomers.

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Byproduct Formation

Competing nitration (from HNO impurities) generates nitro derivatives, which are minimized by using freshly distilled NaNO and strict temperature control.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-1,3-benzothiazol-2(3H)-ylidene derivatives?

Answer:

A common approach involves condensation reactions under basic conditions. For example, sodium ethoxide in absolute ethanol can facilitate the formation of benzothiazole-ylidene intermediates via deprotonation and subsequent nucleophilic attack on electrophilic substrates like bromoacetophenones . Alternatively, refluxing 1,3-benzothiazol-2-yl acetonitrile with dimethylformamide-dimethylacetal in acetic acid yields substituted propenenitrile derivatives (e.g., (2E)-3-(dimethylamino)prop-2-enenitrile analogs), with yields up to 88% after recrystallization . Key steps include monitoring reaction completion via TLC and optimizing solvent systems (e.g., ethanol or acetonitrile) for crystallization.

Basic: How can the molecular structure and conformation of this compound be validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of a structurally similar benzothiazole derivative revealed a planar molecular conformation (maximum deviation: 0.063 Å) stabilized by π-π stacking (3.75 Å between benzothiazole rings) and weak C–H···π interactions . Spectroscopic validation via / NMR is critical: the nitrile group typically appears as a singlet near δ 110–120 ppm in NMR, while nitroso groups exhibit characteristic absorption bands in FTIR (~1500–1600 cm) .

Advanced: What mechanistic insights exist for the decay or transformation of nitroso-containing intermediates in similar compounds?

Answer:

Nitroso oxides derived from aromatic azides undergo isomer-specific transformations. For instance:

- Cis/syn isomers may cyclize to form dioxazoles or nitrile oxides via intramolecular [3+2] cycloaddition .

- Trans isomers often recombine to form nitro/nitroso compounds or degrade into aldehydes through oxidation .

Kinetic studies using flash photolysis and DFT simulations reveal that decay rates depend on steric hindrance and electronic effects (e.g., ortho-substituents slow cyclization due to increased torsional strain) .

Advanced: How can computational methods resolve contradictions in experimental data for nitroso-ene reactions?

Answer:

Discrepancies between observed reaction products and expected pathways (e.g., unexpected regioselectivity) can be addressed via:

- DFT-based transition-state analysis to compare activation energies of competing pathways .

- Molecular dynamics simulations to model solvent effects on nitroso-ene reaction trajectories .

For example, DFT studies on 4-allylphenylnitroso oxides showed that cis/anti conformers favor cyclization to benzisoxazoles, while trans isomers undergo recombination, aligning with HPLC and NMR data .

Advanced: What strategies are employed to evaluate the anticancer potential of benzothiazole-ylidene derivatives?

Answer:

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., HCT-116, HT29) via MTT assays, with IC values compared to reference drugs like 5-fluorouracil .

- Structure-activity relationship (SAR) : Modifying substituents (e.g., nitroso vs. dimethylamino groups) to assess impacts on apoptosis induction or cell-cycle arrest .

- Pharmacophore modeling : Identifying key moieties (e.g., nitrile, benzothiazole) for DNA intercalation or kinase inhibition .

Advanced: How are kinetic parameters (e.g., rate constants, half-lives) determined for nitroso oxide intermediates?

Answer:

- Flash photolysis : Monitors decay kinetics via UV-vis spectroscopy at λ ~ 400–500 nm (characteristic of nitroso oxides). Pseudo-first-order rate constants () are derived from absorbance decay curves .

- Isolation of conformers : Low-temperature NMR or HPLC separates isomers to measure individual reaction rates .

- Eyring analysis : Temperature-dependent studies calculate activation enthalpies () and entropies () .

Advanced: How can researchers mitigate challenges in characterizing reactive intermediates like nitrile oxides?

Answer:

- Trapping agents : Use cyclooctyne derivatives for strain-promoted azide-alkyne cycloaddition (SPAAC) to stabilize nitrile oxides .

- Cryogenic techniques : Perform reactions at −78°C to slow decomposition and enable characterization via low-temperature NMR .

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm intermediate identity .

Advanced: What experimental designs are optimal for studying π-π interactions in benzothiazole derivatives?

Answer:

- SC-XRD : Quantify stacking distances and dihedral angles between aromatic rings .

- Fluorescence quenching : Assess stacking efficiency by titrating with electron-deficient aromatic quenchers (e.g., nitrobenzene) .

- Molecular docking : Simulate binding affinities to π-rich targets (e.g., DNA base pairs) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.